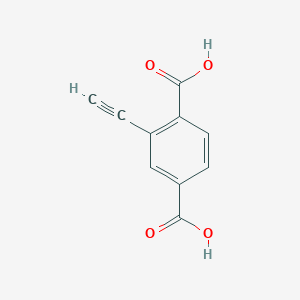

2-Ethynylterephthalic acid

Vue d'ensemble

Description

2-Ethynylterephthalic acid is a chemical compound used for experimental and research purposes . It has a molecular weight of 190.2 and a molecular formula of C10H6O4 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis, such as bond lengths and angles, would require more specific data or computational chemistry methods .Applications De Recherche Scientifique

Biomass-Derived Polyester Production

2-Ethynylterephthalic acid finds application in the production of bio-based polyester. For instance, 2,5-Furandicarboxylic acid (FDCA) is a potential replacement for terephthalic acid monomers in poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). This replacement opens up new pathways for obtaining biomass-based polyester as an alternative or partial replacement for petroleum-based polyester (Zhang et al., 2015).

Fluorescent Labelling in Liquid Chromatography

This compound derivatives are used as labelling agents in high-performance liquid chromatography. They aid in ultraviolet and fluorescent detection, significantly improving the identification and quantification of carboxylic acids (Yasaka et al., 1990).

Biocatalytic Production for Sustainable Polymers

In the context of sustainable substitutes for petroleum-derived terephthalic acid, this compound derivatives like FDCA show promise. They are used for producing bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF), utilizing methods such as chemocatalysis, biocatalysis, photocatalysis, and electrocatalysis (Yuan et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

2-Ethynylterephthalic acid is primarily used as a monomer in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules .

Mode of Action

Given its use in the synthesis of mofs, it can be inferred that it likely interacts with metal ions to form the framework structure . The ethynyl group in the compound may provide a site for coordination with the metal ions, while the terephthalic acid moiety could contribute to the stability and porosity of the resulting MOF .

Result of Action

The primary result of the action of this compound is the formation of MOFs . These MOFs can have various applications depending on their specific structures and properties. For example, they can be used in gas storage, separation, and catalysis .

Action Environment

The action of this compound in the synthesis of MOFs can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the pH of the solution . .

Propriétés

IUPAC Name |

2-ethynylterephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUHFDJHPJBEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

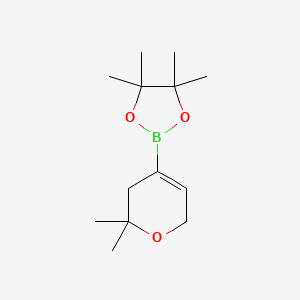

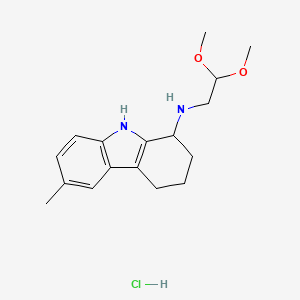

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)

![5,6-Diamino-2H-benzo[d]imidazol-2-one](/img/structure/B3091015.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3091051.png)

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)